molecular formula C5H8F4O3S B2806996 3,3,4,4-Tetrafluorobutyl methanesulfonate CAS No. 2309455-55-6

3,3,4,4-Tetrafluorobutyl methanesulfonate

Cat. No.: B2806996
CAS No.: 2309455-55-6
M. Wt: 224.17
InChI Key: WVMHIVSBOQRZFR-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutyl methanesulfonate is a specialized fluorinated building block of interest in advanced chemical synthesis and drug discovery. As a methanesulfonate (mesylate) ester, it features an excellent leaving group, making it a highly reactive alkylating agent . The unique tetrafluorinated chain imbues this compound with distinct electronic and steric properties, which can be leveraged to modify the pharmacokinetic characteristics of target molecules, such as enhancing metabolic stability and membrane permeability . In research applications, this reagent is primarily used as a key intermediate for introducing the 3,3,4,4-tetrafluorobutyl moiety into more complex architectures. Its high reactivity makes it particularly valuable in nucleophilic substitution reactions, where it can be used to alkylate heteroatoms like nitrogen or oxygen, or in carbon-carbon bond-forming reactions. Furthermore, the electron-withdrawing nature of the fluorine atoms activates the mesylate group toward substitution, potentially facilitating reactions under milder conditions. Researchers exploring the synthesis of fluorinated analogs of pharmaceuticals, agrochemicals, or functional materials will find this compound a valuable asset for constructing complex, fluorine-containing structures . Disclaimer: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4-tetrafluorobutyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O3S/c1-13(10,11)12-3-2-5(8,9)4(6)7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMHIVSBOQRZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 3,3,4,4 Tetrafluorobutyl Methanesulfonate

Investigations into Leaving Group Efficacy and Nucleofugality

The utility of 3,3,4,4-tetrafluorobutyl methanesulfonate (B1217627) in synthetic organic chemistry is largely dictated by the ability of the methanesulfonate (mesylate) group, modified by the fluorinated alkyl chain, to depart as a stable anion. This property, known as nucleofugality or leaving group efficacy, is central to its reactivity.

Comparative Analysis with Other Sulfonate Leaving Groups (e.g., Tosylate, Triflate)

Sulfonate esters are renowned for being excellent leaving groups because the resulting sulfonate anion is stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. The leaving group ability within this class can be further modulated by substituents on the sulfur atom or the alkyl/aryl group. A comparison with common sulfonate leaving groups like tosylate (OTs) and triflate (OTf) provides context for the efficacy of the 3,3,4,4-tetrafluorobutyl methanesulfonate group.

The relative ability of a leaving group is inversely related to the pKa of its conjugate acid; a stronger acid corresponds to a more stable conjugate base and thus a better leaving group.

Leaving GroupAbbreviationConjugate AcidApproximate pKaRelative Leaving Group Ability
Triflate-OTfTrifluoromethanesulfonic acid-14Excellent
Tosylate-OTsp-Toluenesulfonic acid-2.8Very Good
Mesylate-OMsMethanesulfonic acid-1.9Good
This compound -OMs(TFB)3,3,4,4-Tetrafluorobutanesulfonic acid~ -1 to -2*Good

Note: The pKa for 3,3,4,4-Tetrafluorobutanesulfonic acid is an estimate based on the electronic effects of the fluoroalkyl group on the parent methanesulfonic acid.

Triflate is an exceptionally effective leaving group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which greatly stabilizes the resulting anion. pearson.combrainly.com Tosylates and mesylates are also excellent leaving groups, with tosylate being slightly better due to the resonance and inductive effects of the toluene (B28343) ring. masterorganicchemistry.com The this compound group is structurally a mesylate derivative. Its leaving group ability is expected to be comparable to or slightly better than a standard mesylate due to the electronic influence of the fluorine atoms on the alkyl chain.

Electronic and Steric Effects of Fluorine on Leaving Group Performance

The presence of four fluorine atoms on the butyl chain of this compound significantly influences its reactivity through both electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect). In this molecule, the fluorine atoms on C-3 and C-4 pull electron density away from the C-1 carbon, which is attached to the methanesulfonate group. This inductive pull makes the C-1 carbon more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net While the fluorine atoms are not directly attached to the sulfonate group (as in triflate), their field effect can still contribute to stabilizing the transition state of a substitution reaction.

Steric Effects: Steric hindrance plays a critical role in determining the rate of nucleophilic substitution reactions. libretexts.org The reaction occurs at the primary carbon (C-1), which is relatively unhindered. While fluorinated groups can be sterically demanding (a CF₃ group has a steric demand similar to an ethyl group), the tetrafluoroethyl moiety (-CHF₂-CHF₂) is located at the β and γ positions relative to the reaction center. researchgate.net This placement means it does not significantly shield the C-1 carbon from the backside attack of a nucleophile, allowing SN2 reactions to proceed efficiently. libretexts.org However, the fluorine atoms can cause electrostatic repulsion with the incoming nucleophile, which can slightly decelerate the reaction rate compared to a non-fluorinated analogue. researchgate.net

Nucleophilic Substitution Reactions Involving this compound

As a primary alkyl sulfonate, this compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. ulethbridge.ca

Aliphatic Nucleophilic Substitution (SN2) with Various Nucleophiles, including Fluoride (B91410) Sources

The SN2 reaction involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs. wikipedia.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemistrysteps.com this compound is expected to react with a wide range of nucleophiles.

Nucleophile CategoryExample NucleophileExpected ProductRelative Reactivity
HalidesI⁻, Br⁻, Cl⁻, F⁻1-Halo-3,3,4,4-tetrafluorobutaneHigh (I⁻) to Moderate (F⁻ in protic solvent)
Oxygen NucleophilesOH⁻, RO⁻, RCOO⁻3,3,4,4-Tetrafluorobutan-1-ol, Ethers, EstersHigh (alkoxides) to Moderate (carboxylates)
Sulfur NucleophilesHS⁻, RS⁻3,3,4,4-Tetrafluorobutane-1-thiol, ThioethersVery High
Nitrogen NucleophilesN₃⁻, NH₃, RNH₂1-Azido-3,3,4,4-tetrafluorobutane, AminesHigh (azide) to Moderate (amines)
Carbon NucleophilesCN⁻, RC≡C⁻4,4,5,5-Tetrafluoropentanenitrile, AlkynesHigh (cyanide)

The use of fluoride (F⁻) as a nucleophile is of particular interest for the synthesis of more extensively fluorinated compounds. mdpi.com While fluoride is a weak nucleophile in protic solvents due to strong solvation, its reactivity is dramatically enhanced in polar aprotic solvents like DMF or DMSO, where it becomes a potent nucleophile capable of displacing the mesylate group. chemistrysteps.com Reagents such as potassium fluoride in combination with a phase-transfer catalyst or specialized fluoride sources like DMPU/HF can be employed for efficient fluorination. nih.govresearchgate.net

Mechanistic Studies of Substitution Pathways

For a primary substrate like this compound, the dominant mechanistic pathway for substitution is the SN2 reaction. libretexts.org This mechanism proceeds through a single, concerted step involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. wikipedia.org

This backside attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. libretexts.org In this transition state, the bond to the nucleophile is forming while the bond to the methanesulfonate group is breaking. The reaction is bimolecular, as both the substrate and the nucleophile are involved in this rate-determining step. chemistrysteps.com Alternative pathways like the SN1 reaction, which involves a carbocation intermediate, are highly unlikely for this primary substrate due to the instability of the corresponding primary carbocation.

Control of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In nucleophilic substitution reactions involving this compound, regioselectivity is generally straightforward. The nucleophile will selectively attack the electrophilic primary carbon (C-1) bonded to the excellent methanesulfonate leaving group. Attack at other positions is not feasible under standard SN2 conditions. Competition from the E2 (elimination) pathway is a possibility, especially with sterically hindered, strong bases, but is typically a minor pathway for primary substrates with good leaving groups when reacting with good nucleophiles that are weak bases (e.g., I⁻, Br⁻, N₃⁻).

Stereoselectivity: The SN2 mechanism is inherently stereospecific. The reaction proceeds with a complete inversion of configuration at the electrophilic carbon center, an effect known as the Walden inversion. wikipedia.org If the starting this compound were made to be chiral (for example, by isotopic labeling at C-1, such as with deuterium), the SN2 reaction would produce a product with the opposite stereochemical configuration at that center. For instance, if the starting material were the (R)-1-deuterio-3,3,4,4-tetrafluorobutyl methanesulfonate, the product of SN2 substitution with a nucleophile like sodium azide (B81097) would be (S)-1-azido-1-deuterio-3,3,4,4-tetrafluorobutane. This predictable stereochemical outcome is a hallmark of the SN2 pathway and a powerful tool in asymmetric synthesis.

Competing Reaction Pathways and Undesired Byproduct Formation (e.g., Elimination Reactions)

In reactions involving alkyl sulfonates such as this compound, the primary desired reaction is often a nucleophilic substitution. However, this pathway frequently competes with elimination reactions, which lead to the formation of undesired byproducts. msu.edulibretexts.org The structure of the alkyl sulfonate, the nature of the base or nucleophile, and the reaction conditions all play a crucial role in determining the predominant mechanistic pathway. msu.edu

For a primary substrate like this compound, the bimolecular nucleophilic substitution (SN2) pathway is generally favored. In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the methanesulfonate leaving group. chemistrysteps.com However, if the nucleophile is also a strong base, a bimolecular elimination (E2) reaction can occur as a competing pathway. masterorganicchemistry.com The E2 mechanism is also a single-step process where the base abstracts a proton from a carbon atom adjacent (beta-carbon) to the leaving group, leading to the formation of a double bond and the expulsion of the leaving group. libretexts.orgmasterorganicchemistry.com

The structure of this compound introduces specific electronic effects that influence this competition. The presence of two electron-withdrawing fluorine atoms on the beta-carbon (C3) increases the acidity of the hydrogen atoms on that carbon. This heightened acidity can make the beta-hydrogens more susceptible to abstraction by a base, potentially increasing the rate of the E2 elimination reaction compared to non-fluorinated analogs.

The primary undesired byproduct from an E2 reaction of this compound would be 3,4,4-trifluorobut-1-ene .

Generally, elimination reactions can produce a mixture of isomeric alkenes if there are multiple distinct beta-hydrogens. libretexts.org According to Zaitsev's rule, the major product is typically the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com However, for this compound, elimination can only occur in one direction, yielding a single potential alkene byproduct. The use of a sterically hindered or bulky base could also favor the formation of the less substituted alkene, a phenomenon known as the Hofmann rule, though this is less relevant in this specific case due to the single possible elimination product. ksu.edu.sa

Table 1: Comparison of Competing SN2 and E2 Pathways for this compound
FeatureSN2 (Substitution)E2 (Elimination)
MechanismBimolecular, single concerted step. chemistrysteps.comBimolecular, single concerted step. masterorganicchemistry.com
Rate LawRate = k[Substrate][Nucleophile] msu.eduRate = k[Substrate][Base] masterorganicchemistry.com
Role of ReagentActs as a nucleophile, attacking the electrophilic carbon.Acts as a Brønsted-Lowry base, abstracting a β-hydrogen. libretexts.org
Expected ProductProduct of substitution (e.g., R-Nu).3,4,4-Trifluorobut-1-ene.
Structural InfluenceFavored for primary substrates due to minimal steric hindrance.Can be significant for primary substrates if a strong base is used; enhanced by acidic β-hydrogens due to fluorine substitution.

Role of Methanesulfonate in Protecting Group Chemistry in Organic Synthesis

In organic synthesis, a protecting group is a molecular fragment that is temporarily attached to a functional group to deactivate it and prevent it from reacting in subsequent steps. organic-chemistry.org This strategy is crucial for achieving chemoselectivity in complex molecules with multiple reactive sites. organic-chemistry.orgucoz.com The protecting group must be easy to install, stable under the desired reaction conditions, and readily removable under mild conditions without affecting the rest of the molecule. ucoz.com

The methanesulfonate group (mesylate, MsO-) plays a vital role in this context, although it is often considered more of an "activating group" than a traditional protecting group. reddit.com Alcohols are common functional groups in organic molecules, but the hydroxyl (-OH) group is a very poor leaving group in nucleophilic substitution reactions because its conjugate acid, water, has a relatively high pKa, making the hydroxide (B78521) ion (HO-) a strong base. chemistrysteps.commasterorganicchemistry.com

The primary function of converting an alcohol to a methanesulfonate is to transform the hydroxyl group into an excellent leaving group. masterorganicchemistry.comresearchgate.net This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. chemistrysteps.comwikipedia.org The base neutralizes the HCl byproduct formed during the reaction. masterorganicchemistry.com This transformation does not affect the stereochemistry at the carbon atom bearing the hydroxyl group. chemistrysteps.commasterorganicchemistry.com

Once the alcohol is converted to the corresponding mesylate, such as this compound, the carbon atom it is attached to becomes highly susceptible to nucleophilic attack. researchgate.net The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group because its negative charge is stabilized by resonance across the three oxygen atoms, making it a very weak base. researchgate.net This activation allows for a wide range of nucleophilic substitution reactions that would not be possible with the original alcohol. chemistrysteps.commasterorganicchemistry.com

While traditional protecting groups are removed to regenerate the original functional group, the mesylate group is typically displaced by a nucleophile and not subsequently removed to restore the alcohol. reddit.com It serves to protect the alcohol from unwanted side reactions (like oxidation) while simultaneously activating it for a desired substitution reaction. reddit.com In some specific cases, aryl mesylates can be cleaved to regenerate the parent phenol, allowing the methanesulfonate to function as a true protecting group for phenols. researchgate.net

Table 2: Features of Methanesulfonate in Activating/Protecting Group Chemistry
AspectDescription
PurposeTo convert a poor leaving group (-OH) into an excellent leaving group (-OMs). masterorganicchemistry.comresearchgate.net
Installation ReagentsMethanesulfonyl chloride (MsCl) and a non-nucleophilic base (e.g., triethylamine, pyridine). chemistrysteps.comwikipedia.org
ReactivityThe resulting mesylate is highly reactive towards nucleophiles in SN2 reactions. masterorganicchemistry.comresearchgate.net
StabilityStable under a variety of conditions but readily displaced by nucleophiles. Mesyl groups attached to nitrogen are particularly resistant to hydrolysis. wikipedia.org
"Deprotection"Typically involves nucleophilic displacement of the mesylate group, not removal to regenerate the alcohol. reddit.com
Key AdvantageEnables substitution reactions on alcohols under mild conditions and with retention of stereochemistry at the reaction center during installation. chemistrysteps.commasterorganicchemistry.com

Applications of 3,3,4,4 Tetrafluorobutyl Methanesulfonate in Advanced Chemical Disciplines

Use as a Building Block for the Synthesis of Complex Fluorinated Organic Molecules

3,3,4,4-Tetrafluorobutyl methanesulfonate (B1217627) serves as a critical electrophilic building block in organic synthesis for the introduction of the 3,3,4,4-tetrafluorobutyl moiety into a wide range of molecules. The utility of this compound stems from the properties of the methanesulfonate (mesylate) group, which functions as an excellent leaving group in nucleophilic substitution reactions. nih.govchemistrysteps.com This reactivity allows for the straightforward attachment of the fluorinated alkyl chain to various nucleophiles, providing a versatile route to complex fluorinated organic structures. researchgate.net

The incorporation of fluorine-containing groups can dramatically alter the chemical and physical properties of organic molecules. semanticscholar.org The 3,3,4,4-tetrafluorobutyl group, specifically, can impart unique characteristics such as increased lipophilicity, enhanced thermal and metabolic stability, and altered electronic properties. These modifications are highly sought after in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The primary synthetic application involves the reaction of 3,3,4,4-tetrafluorobutyl methanesulfonate with nucleophiles such as alcohols, phenols, amines, and thiols. rsc.orgfluorine1.ru In these reactions, the nucleophile displaces the mesylate group to form a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond, effectively transferring the tetrafluorobutyl chain to the target molecule. This method is a key strategy for creating partially fluorinated ethers, amines, and sulfides, which are valuable intermediates and final products in various chemical industries. researchgate.net

Interactive Data Table: Representative Synthetic Transformations
Nucleophile (Nu-H)Product ClassGeneral ReactionSignificance of Product
Alcohol (R-OH)Fluorinated EtherR-OH + MsO-CH₂CH₂CF₂CF₂H → R-O-CH₂CH₂CF₂CF₂H + MsOHEnhanced stability, use in solvents and materials. rsc.orgresearchgate.net
Amine (R₂-NH)Fluorinated AmineR₂-NH + MsO-CH₂CH₂CF₂CF₂H → R₂-N-CH₂CH₂CF₂CF₂H + MsOHImportant motifs in bioactive molecules.
Thiol (R-SH)Fluorinated SulfideR-SH + MsO-CH₂CH₂CF₂CF₂H → R-S-CH₂CH₂CF₂CF₂H + MsOHPrecursors for advanced materials and agrochemicals.
Azide (B81097) (N₃⁻)Fluorinated AzideNaN₃ + MsO-CH₂CH₂CF₂CF₂H → N₃-CH₂CH₂CF₂CF₂H + NaOMsVersatile intermediates for click chemistry and heterocycle synthesis. researchgate.net

Contribution to the Development of Novel Fluorinated Materials

The unique properties conferred by fluorine atoms make fluorinated compounds indispensable in modern materials science. This compound is a valuable precursor for creating novel fluorinated materials with tailored functionalities.

Integration into Polymer Architectures for Enhanced Properties

The introduction of fluorinated side chains into polymer backbones is a well-established strategy for modifying their bulk and surface properties. researchgate.netoecd.org this compound can be used to graft the tetrafluorobutyl group onto a pre-existing polymer with nucleophilic sites or be used to synthesize a monomer that is subsequently polymerized. nih.govrsc.org

Polymers containing fluorinated alkyl side chains often exhibit a combination of desirable characteristics. researchgate.net The strong carbon-fluorine bonds and the low polarizability of fluorine atoms lead to materials with high thermal stability, excellent chemical resistance, and low surface energy. nih.govpurdue.edulibretexts.org The fluorinated side chains tend to segregate towards the polymer-air interface, creating surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.net This surface segregation is a key factor in developing materials for protective coatings, low-friction surfaces, and anti-fouling applications. nih.gov

Interactive Data Table: Properties Enhanced by Fluorinated Side Chains
PropertyDescriptionApplication Area
Thermal Stability Resistance to degradation at high temperatures.Aerospace, automotive, electronics. nih.gov
Chemical Resistance Inertness to solvents, acids, and bases.Chemical processing, protective linings.
Hydrophobicity/Oleophobicity Repellency to water and oils.Stain-resistant textiles, self-cleaning surfaces. rsc.org
Low Surface Energy Reduced adhesion and friction.Non-stick coatings, biomedical implants.
Low Dielectric Constant Ability to act as an electrical insulator.Microelectronics, high-frequency circuits.

Role in the Design of Functional Materials

Beyond polymers, the 3,3,4,4-tetrafluorobutyl group can be incorporated into a variety of molecules to create functional materials. These materials are designed to perform specific tasks in response to external stimuli. The introduction of fluorinated segments can influence molecular self-assembly, leading to the formation of highly ordered structures like liquid crystals or micelles. rsc.org

For example, attaching the tetrafluorobutyl group to surfactants can enhance their performance in fluorinated solvents or create highly stable emulsions. In the field of electronics, molecules containing this group may be investigated for use in dielectric layers or as components in organic light-emitting diodes (OLEDs), where chemical and thermal stability are paramount. The ability to precisely introduce these fluorinated chains using precursors like this compound is crucial for the bottom-up design of these advanced materials.

Electrochemical Applications Derived from Fluorinated Methanesulfonate Chemistry

Fluorinated compounds, including methanesulfonate derivatives, play a significant role in electrochemistry, particularly in the development of high-performance energy storage systems. Their inherent properties, such as high electrochemical stability and the ability to form stable interfaces, make them attractive for these applications. magtech.com.cn

Electrolyte Components in Energy Storage Systems (e.g., Redox Flow Batteries)

The electrolyte is a critical component of any battery, governing its performance, safety, and lifespan. magtech.com.cn Fluorinated methanesulfonate esters are investigated as additives or co-solvents in electrolytes for lithium-ion batteries and redox flow batteries (RFBs). researchgate.netacs.org A redox flow battery is a type of electrochemical cell that stores energy in liquid electrolytes held in external tanks. wikipedia.org

The addition of fluorinated compounds to electrolytes can offer several advantages. They can increase the oxidative stability of the electrolyte, allowing for the use of higher voltage cathodes. magtech.com.cn Furthermore, compounds like fluorinated methanesulfonates can participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. researchgate.netresearchgate.net The SEI is a passivation layer that prevents further electrolyte decomposition and is crucial for the long-term cycling stability of the battery. researchgate.netnih.govnih.gov A robust, LiF-rich SEI, which can be formed from the decomposition of fluorinated additives, can suppress dendrite growth and enhance safety. researchgate.netresearchgate.netresearchgate.net

In the context of vanadium redox flow batteries (VRFBs), methanesulfonic acid (MSA) is already used to improve the thermal stability and electrochemical properties of the electrolyte. researchgate.netnih.gov The use of a fluorinated analogue like this compound could potentially offer further enhancements to the electrolyte's performance, such as widening the operational temperature range and improving ion diffusion rates. researchgate.net Research on similar fluorinated methanesulfonate additives has shown they can form protective films on both the cathode and anode, reducing cell impedance and side reactions. researchgate.net

Interactive Data Table: Potential Roles in Energy Storage Electrolytes
ApplicationFunction of Fluorinated MethanesulfonateResulting BenefitRelevant System
Electrolyte Additive Forms a stable, LiF-rich SEI layer on the anode. researchgate.netresearchgate.netImproved cycling stability, enhanced safety, suppression of dendrites.Lithium-Ion Batteries
Electrolyte Additive Increases the oxidative stability of the electrolyte.Enables higher cell voltages and energy densities.High-Voltage Batteries
Co-solvent/Additive Modifies electrolyte properties (e.g., viscosity, ionic conductivity).Improved rate capability and low-temperature performance. magtech.com.cnLithium-Ion Batteries
Electrolyte Component Enhances thermal stability of vanadium ions. researchgate.netfrontiersin.orgWider operating temperature window, longer electrolyte life.Redox Flow Batteries mdpi.com

Precursor for Electrodeposition Processes

Electrodeposition is a process that uses electric current to reduce dissolved metal cations to form a coherent coating on an electrode. This technique is widely used for plating, refining, and forming materials. Fluorinated compounds can be used as precursors or additives in electrodeposition baths to create surfaces with unique properties. acs.org

While specific research on this compound as a direct precursor for electrodeposition is limited, the generation of fluorinated surfaces via electrochemical methods is an active area of research. researchgate.net For instance, the electrodeposition of fluorinated polymers can produce superhydrophobic surfaces. acs.org It is conceivable that a precursor like this compound could be used in non-aqueous electrodeposition processes to modify electrode surfaces or to create fluorinated amorphous carbon films, which are known for their hydrophobicity and low surface energy. researchgate.net The compound could also serve as a source for the tetrafluorobutyl moiety in the electrochemical synthesis of more complex functional molecules intended for surface coating applications. mdpi.comosti.gov

Principles of Lipophilicity Modulation in Organic Structures through Fluorination

The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science, primarily for modulating key physicochemical properties. rsc.org Among the most critical of these properties is lipophilicity, which influences a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.net The introduction of fluorine, such as in the 3,3,4,4-tetrafluorobutyl group, can lead to profound and sometimes non-intuitive changes in a molecule's lipophilicity, typically quantified by the logarithm of the octanol-water partition coefficient (logP). nih.govmdpi.com

The effect of fluorination on lipophilicity is highly context-dependent, varying significantly between aromatic and aliphatic systems. While fluorinating an aromatic ring generally increases lipophilicity, the effect in aliphatic chains is more complex. researchgate.net In aliphatic systems, monofluorination and geminal difluorination (two fluorine atoms on the same carbon) often reduce lipophilicity compared to their non-fluorinated parent compounds. bohrium.com Conversely, vicinal fluorination (fluorine atoms on adjacent carbons), as seen in the 3,3,4,4-tetrafluorobutyl moiety, and more extensive fluorination patterns tend to increase lipophilicity. bohrium.com

Research Findings on Aliphatic Fluorination and Lipophilicity

Systematic studies on fluorinated alkanols have generated valuable data illustrating the nuanced effects of different fluorination patterns. For instance, the introduction of a single fluorine atom or a geminal difluoro group into an alkyl chain generally leads to a decrease in the measured logP value. bohrium.com However, as the degree of fluorination increases, particularly in vicinal arrangements, the trend often reverses, resulting in a significant increase in lipophilicity. bohrium.com

This phenomenon is attributed to the interplay of several factors. The high electronegativity of fluorine can create strong C-F dipoles, potentially increasing hydration and lowering logP. However, multiple fluorine substituents can also shield the carbon backbone, reducing polar interactions and increasing the molecule's hydrophobic surface area, thereby increasing logP.

The following tables summarize experimental data from studies on fluorinated butanol and pentanol (B124592) derivatives, demonstrating these principles.

Table 1: Effect of Fluorination on the Lipophilicity (logP) of Butanol Derivatives

CompoundStructurelogPΔlogP (from parent)
1-ButanolCH₃(CH₂)₃OH0.81-
4-Fluoro-1-butanolF(CH₂)₄OH0.44-0.37
4,4-Difluoro-1-butanolF₂CH(CH₂)₃OH0.53-0.28
3,4,4-Trifluoro-1-butanolF₂CHCHF(CH₂)₂OH0.77-0.04
3,3,4,4-Tetrafluoro-1-butanolF₂CHCF₂(CH₂)₂OH1.09+0.28
4,4,4-Trifluoro-1-butanolF₃C(CH₂)₃OH1.11+0.30

Data compiled from systematic investigations on aliphatic fluorination motifs. bohrium.com

Table 2: Effect of Vicinal vs. Skipped Fluorination on Pentanol Derivatives

CompoundStructureFluorination PatternlogPΔlogP (from parent)
1-PentanolCH₃(CH₂)₄OH-1.37-
4,5-Difluoro-1-pentanolFCH₂CHF(CH₂)₃OHVicinal1.20-0.17
3,5-Difluoro-1-pentanolFCH₂CHFCH₂CH₂OHSkipped (1,3)0.96-0.41
4,4,5,5-Tetrafluoro-1-pentanolF₂CHCF₂(CH₂)₃OHVicinal1.63+0.26
3,3,5,5-Tetrafluoro-1-pentanolF₂CHCH₂CF₂(CH₂)₂OHSkipped (1,3)1.21-0.16

Data illustrates the difference in lipophilicity modulation based on the relative positions of fluoro groups. researchgate.netbohrium.com

The data clearly show that while some fluorination patterns decrease lipophilicity, the vicinal tetrafluoro arrangement, analogous to that in this compound, consistently increases the logP value relative to the parent alcohol. bohrium.com This makes the tetrafluorobutyl group a "lipophilicity-enhancing" aliphatic motif. The methanesulfonate portion of the molecule is a good leaving group in nucleophilic substitution reactions, making the compound a useful reagent for introducing this specific fluorinated alkyl chain into a target structure to fine-tune its properties. The principles demonstrated in these model systems are generally transferable to more complex drug-like scaffolds. researchgate.netkeyorganics.net This strategic modification is crucial in drug discovery for optimizing a candidate's ability to cross cellular membranes and reach its site of action. nih.govugent.be

Abiotic Degradation Pathways of Fluorinated Methanesulfonates

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as reactions with water, light, or electrochemical processes. These pathways are fundamental in determining the initial environmental fate of fluorinated methanesulfonates upon their release.

Hydrolysis is a primary chemical reaction that can lead to the degradation of methanesulfonate esters. The reaction involves the cleavage of the ester bond by water. The rate of this reaction is influenced by factors such as pH, temperature, and the molecular structure of the compound. For methanesulfonate esters, the stability of the molecule is largely dependent on the electrophilicity of the carbon atom attached to the oxygen of the sulfonate group and the nature of the leaving group.

Table 1: Hydrolysis Rate Constants for Ethyl Methanesulfonate (EMS) at 25°C This table is based on data for a related, non-fluorinated methanesulfonate to illustrate typical kinetic parameters.

ConditionRate Constant (k)
In Water2.35 x 10⁻⁴ min⁻¹
In Diluted Drug Product1.32 x 10⁻⁴ min⁻¹
In Undiluted Drug Product67.4 x 10⁻⁴ min⁻¹
Source: Adapted from literature on ethyl methanesulfonate hydrolysis. nih.gov

Photochemical degradation, or photolysis, occurs when a chemical absorbs light energy, leading to its decomposition. The susceptibility of a compound to direct photolysis depends on its ability to absorb light in the solar spectrum (wavelengths > 290 nm) and the efficiency (quantum yield) with which the absorbed energy breaks chemical bonds.

For fluorinated compounds, the presence of halogen substituents can significantly alter their photochemical properties. Studies on other halogenated organic compounds, such as tetrabromobisphenol S (TBBPS) and tetrachlorobisphenol S (TCBPS), have shown that halogenation can cause a bathochromic shift (a shift to longer wavelengths) in the compound's absorption spectrum. nih.gov This shift can increase the absorption of available sunlight, thereby enhancing the potential for photodegradation. nih.gov Furthermore, a "heavy atom" effect from halogen substituents can increase the quantum yield of the degradation process. nih.gov While fluorine is the lightest halogen, the cumulative effect of multiple fluorine atoms in a molecule like this compound could influence its light-absorbing properties and photochemical reactivity. The primary mechanism would likely involve the cleavage of the C-O or S-O bonds in the methanesulfonate group following photoexcitation.

Electrochemical oxidation has emerged as a promising technology for the remediation of persistent organic pollutants, particularly per- and polyfluoroalkyl substances (PFAS). This method utilizes anodes with high oxygen evolution potential to generate powerful oxidizing agents, such as hydroxyl radicals (•OH), which can break down recalcitrant molecules.

Research on the electrochemical degradation of perfluorooctanoic acid (PFOA) demonstrates the effectiveness of this approach for fluorinated compounds. nih.gov The process typically follows pseudo-first-order kinetics and can achieve high degradation and defluorination efficiencies. nih.gov The mechanism for PFOA degradation is proposed to involve electron transfer, Kolbe decarboxylation, and subsequent radical reactions that break down the carbon chain. nih.gov For a fluorinated methanesulfonate, a similar process could be envisioned, where initial oxidation attacks the methanesulfonate group, leading to the formation of a tetrafluorobutyl radical. This radical would then undergo further reactions, leading to the step-wise cleavage of C-C and C-F bonds. The choice of anode material is critical, with materials like Ti/SnO₂-Sb and Ti/SnO₂-Sb/PbO₂ showing high efficacy. nih.gov

Table 2: Electrochemical Degradation of PFOA Using Different Anodes This table illustrates the potential efficacy of electrochemical methods for fluorinated compounds.

Anode MaterialDegradation Ratio (90 min)Defluorination Rate
Ti/SnO₂-Sb90.3%72.9%
Ti/SnO₂-Sb/PbO₂91.1%77.4%
Ti/SnO₂-Sb/MnO₂31.7%45.6%
Source: Data from a study on PFOA degradation at 10 mA/cm² current density. nih.gov

Biotransformation and Microbial Degradation of Fluorinated Organosulfur Compounds

The biodegradation of organofluorine compounds is a significant area of research, as the carbon-fluorine bond is one of the strongest in organic chemistry, rendering many of these compounds resistant to microbial attack. researchgate.netnih.gov

Microbial degradation of organofluorine compounds is considered rare in nature but has been observed. researchgate.netnih.gov Microorganisms have evolved diverse enzymatic mechanisms to cleave the C-F bond, which can be broadly categorized as hydrolytic, oxidative, and reductive pathways. mdpi.com

Hydrolytic Defluorination: This pathway is often catalyzed by dehalogenase enzymes. nih.gov For example, fluoroacetate (B1212596) dehalogenase cleaves the C-F bond in monofluoroacetate to produce glycolate (B3277807) and a fluoride (B91410) ion. nih.gov This process involves a nucleophilic attack on the carbon atom bearing the fluorine. nih.govacs.org

Oxidative Defluorination: This mechanism involves the incorporation of oxygen into the fluorinated substrate by enzymes like monooxygenases and dioxygenases. mdpi.com This creates unstable intermediates, such as fluorohydrins, which then spontaneously eliminate the fluoride ion. mdpi.com

Reductive Defluorination: Occurring primarily under anaerobic conditions, this process involves the removal of a fluorine atom and its replacement with a hydrogen atom. This pathway has been noted in the biotransformation of some perfluoroalkyl acids (PFAAs). nih.gov

While specific microbes capable of degrading this compound have not been identified, bacteria from genera such as Delftia, Pseudomonas, Desulfovibrio, and Sporomusa have shown the ability to defluorinate other organofluorine compounds. researchgate.netacs.orgresearchhub.com The degradation of a fluorinated methanesulfonate would likely require initial enzymatic action on the sulfonate ester bond, followed by defluorination of the resulting fluorinated alcohol.

The high strength of the C-F bond contributes to the environmental persistence of many fluorinated compounds, which are often referred to as "forever chemicals". nih.govnih.gov Biodegradation, when it occurs, is often slow, taking place on scales of weeks to months, and may be incomplete. nih.govplos.org

The biotransformation of complex organofluorine molecules can lead to the formation of stable, and sometimes equally persistent, metabolites. nih.gov Incomplete degradation can result in the accumulation of shorter-chain perfluorinated carboxylic acids (PFCAs). A common dead-end product from the degradation of many fluorinated compounds is trifluoroacetic acid (TFA), which is highly stable and widespread in the environment. nih.gov The degradation of this compound could potentially lead to the formation of 3,3,4,4-tetrafluorobutanol after hydrolysis, which may then be further oxidized. Depending on the specific microbial pathways, this could result in the formation of various fluorinated carboxylic acids as stable metabolites. The ultimate fate and potential for complete mineralization versus the formation of persistent metabolites are key questions in assessing the environmental impact of such compounds. researchgate.net

Understanding the Environmental Impact of Fluorinated Methanesulfonate Derivatives

The introduction of fluorine into organic molecules often imparts unique and desirable properties, such as thermal and chemical stability. However, these same characteristics can lead to significant environmental concerns, particularly regarding persistence, mobility, and the potential for long-range transport. Fluorinated methanesulfonate derivatives, such as this compound, represent a class of compounds for which specific environmental fate data is limited. Nevertheless, by examining the behavior of structurally similar short-chain fluorinated substances and the known chemistry of the functional groups, a scientifically grounded assessment of their likely environmental impact can be formulated.

The primary concern for fluorinated compounds is their persistence. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the fluorinated portions of these molecules highly resistant to degradation. canada.ca This extreme stability suggests that fluorinated methanesulfonates will not readily undergo abiotic or biotic degradation under typical environmental conditions. nih.gov While the parent compound may undergo transformation, the fluorinated alkyl chain is expected to persist.

Degradation of the methanesulfonate (mesylate) group is a key factor in the environmental fate of these derivatives. The methanesulfonate ester linkage can undergo hydrolysis, although it is known to be remarkably stable, especially under neutral or acidic conditions. rsc.orgresearchgate.net The rate of hydrolysis can be influenced by pH, with increased rates often observed under alkaline conditions. researchgate.net However, the primary degradation pathways for many fluorinated compounds in the environment are often initiated at non-fluorinated parts of the molecule or through other mechanisms like photolysis. mdpi.com

Photodegradation, or the breakdown of molecules by light, is a potential transformation pathway for some fluorinated substances. Studies on fluorotelomer sulfonates have shown that they can undergo photolysis in aqueous environments. mdpi.comscholaris.ca This process can lead to the formation of various transformation products, including persistent perfluoroalkyl acids (PFAAs). researchgate.net It is plausible that fluorinated methanesulfonates could undergo similar photolytic processes, contributing to the environmental burden of other persistent fluorinated compounds.

Microbial degradation of highly fluorinated compounds is generally considered to be very slow or insignificant. nih.govnih.gov The stability of the C-F bond makes it difficult for microbial enzymes to break down the molecule. mdpi.com However, biodegradation can sometimes be initiated at a non-fluorinated part of the molecule. mdpi.comnih.gov For a compound like this compound, microbial action might target the methanesulfonate group, potentially cleaving it from the fluorinated butyl chain. This process would release the persistent 3,3,4,4-tetrafluorobutanol moiety, which could then undergo further, albeit slow, transformation.

A significant aspect of the environmental impact of fluorinated methanesulfonate derivatives is their potential to act as precursors to highly persistent and mobile per- and polyfluoroalkyl substances (PFAS). Degradation of the parent compound, whether through hydrolysis, photolysis, or microbial action, is unlikely to mineralize the fluorinated portion of the molecule. Instead, it is expected to yield stable transformation products. For example, the degradation of a C4-fluorinated methanesulfonate could lead to the formation of short-chain PFAAs like perfluorobutanoic acid (PFBA) or perfluorobutanesulfonic acid (PFBS). nih.govmst.dk These short-chain PFAS are known for their high water solubility and mobility, leading to widespread contamination of water resources, including drinking water. nih.govturi.org

The table below summarizes the expected environmental behavior of the key structural components of a generic fluorinated methanesulfonate derivative.

Structural ComponentExpected Environmental BehaviorPrimary Degradation PathwaysPotential Transformation Products
Fluorinated Alkyl Chain (e.g., -C4F4H5)Highly persistent; resistant to microbial and chemical degradation.Very slow or negligible. Potential for slow photolysis.Short-chain perfluoroalkyl acids (e.g., PFBA), fluorinated alcohols.
Methanesulfonate (Mesylate) Ester Group (-OSO2CH3)Susceptible to hydrolysis, particularly under alkaline conditions. May be a site for initial microbial attack.Hydrolysis, Biodegradation (co-metabolism).Methanesulfonic acid, Fluorinated alcohol.

Research on various PFOS alternatives has provided insights into the biodegradability of fluorinated sulfonates. A study evaluating alternatives with the same carbon number as PFOS but with fewer fluorine atoms found that they were more susceptible to biodegradation. nih.gov For instance, the compound C8H8F9KO3S showed a biodegradation rate of 24.3% over 28 days, significantly higher than more heavily fluorinated analogues. nih.gov This suggests that the presence of hydrogen atoms on the alkyl chain of compounds like this compound could make them more amenable to microbial degradation compared to their perfluorinated counterparts.

The following table details research findings on the degradation of related fluorinated compounds, providing a basis for predicting the environmental fate of fluorinated methanesulfonate derivatives.

Compound/ClassStudy TypeKey FindingsReference
Short-chain PFAAs (e.g., PFBS, PFBA)Environmental Fate ReviewHighly mobile in soil and water, extremely persistent, leading to contamination of water resources. nih.gov
6:2 Fluorotelomer Sulfonamide Alkyl Betaine (6:2 FTAB)Aqueous Photolysis ExperimentUndergoes both direct and indirect photolysis. The primary transformation product was identified as 6:2 fluorotelomer sulfonic acid (6:2 FTSA). mdpi.comresearchgate.net
PFOS Alternatives (e.g., C8H8F9KO3S)Biodegradation TestCompounds with fewer fluorine atoms showed higher biodegradation potential. C8H8F9KO3S reached 24.3% biodegradation in 28 days. nih.gov
Aryl Methanesulfonate EstersHydrolysis Kinetics StudyHydrolysis rate is strongly dependent on pH; selective hydrolysis is possible by adjusting pH to avoid degradation of other base-sensitive groups. researchgate.net

Conclusion

3,3,4,4-Tetrafluorobutyl methanesulfonate (B1217627) stands as a prototypical example of a fluorinated methanesulfonate ester, a class of compounds with considerable potential in modern chemical science. While specific experimental data for this particular molecule is limited, its synthesis, properties, and reactivity can be confidently predicted based on established principles of organofluorine and sulfonate chemistry. Its role as a versatile synthetic intermediate for the introduction of the tetrafluorobutyl group and, more notably, as a potential precursor for the development of novel ¹⁸F-labeled PET imaging agents, highlights the importance of continued research into such uniquely functionalized fluorinated compounds. The exploration of its chemistry is poised to contribute to advancements in organic synthesis, medicinal chemistry, and molecular imaging.

Advanced Spectroscopic and Analytical Characterization Techniques for Fluorinated Methanesulfonates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a fluorinated compound like 3,3,4,4-Tetrafluorobutyl methanesulfonate (B1217627), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the specific environment of each nucleus.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrocarbon backbone and the methyl group of the methanesulfonate moiety. Due to the presence of highly electronegative fluorine atoms, the signals of adjacent protons and carbons are significantly influenced, resulting in characteristic chemical shifts and coupling patterns.

In the ¹H NMR spectrum, distinct signals are expected for the methyl protons of the sulfonate group and the two methylene (B1212753) groups of the butyl chain. The protons on the carbon adjacent to the sulfonate ester oxygen (C1) would appear as a triplet. The protons on the adjacent carbon (C2) would be expected to show a more complex pattern, a triplet of triplets, due to coupling with both the protons on C1 and the fluorine atoms on C3. The signal for the terminal proton (CHF₂) at C4 would appear as a triplet due to coupling with the two fluorine atoms on the same carbon, further split by coupling to the methylene protons at C3.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show four distinct signals for the butyl chain carbons and one for the methoxy (B1213986) carbon. The presence of fluorine atoms causes significant downfield shifts for the carbons they are attached to (C3 and C4). Furthermore, these carbon signals will be split into multiplets due to ¹³C-¹⁹F coupling, which can span over one or more bonds. magritek.comacdlabs.com The carbon directly bonded to fluorine atoms will exhibit large one-bond coupling constants (¹JCF), while adjacent carbons will show smaller two-bond (²JCF) couplings. blogspot.com

Predicted ¹H NMR Data for 3,3,4,4-Tetrafluorobutyl methanesulfonate

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH₃-SO₃ ~3.1 s (singlet) N/A
-O-CH₂- ~4.6 t (triplet) J(H,H) ≈ 6-7
-CH₂-CF₂ ~2.8 tt (triplet of triplets) J(H,H) ≈ 6-7, ³J(H,F) ≈ 15-20

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
CH₃-SO₃ ~38 s (singlet) N/A
-O-CH₂- ~65 t (triplet) ²J(C,F) ≈ 20-30
-CH₂-CF₂ ~30 t (triplet) ¹J(C,F) ≈ 240-260
-CF₂-CHF₂ ~115 t (triplet) ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts, which makes it easier to resolve signals from different fluorine environments. thermofisher.comwikipedia.org For this compound, two distinct signals are expected, corresponding to the two different -CF₂- groups.

The -CF₂- group at the C3 position, adjacent to a methylene group, would appear at a different chemical shift than the terminal -CHF₂ group at the C4 position. ucsb.edu These signals would exhibit coupling to each other (³JFF) and to the adjacent protons (²JHF and ³JHF), providing valuable connectivity information. huji.ac.il The signal for the C3 fluorines would likely appear as a triplet due to coupling with the C4 fluorines, and the C4 fluorines would also appear as a triplet. Each of these signals may show further fine structure from coupling to the protons on the butyl chain.

Predicted ¹⁹F NMR Data for this compound

Fluorine Group Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CH₂-CF₂- ~ -115 t (triplet) ³J(F,F) ≈ 5-15

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonate ester and the carbon-fluorine bonds.

The most prominent peaks will be from the sulfonate group. A strong asymmetric stretching vibration for S=O typically appears in the range of 1350-1370 cm⁻¹, while the symmetric S=O stretch is found around 1170-1180 cm⁻¹. blogspot.com Additionally, the S-O-C single bond stretch will produce strong bands in the 1000-750 cm⁻¹ region. blogspot.com The presence of multiple strong absorption bands in the 1100-1300 cm⁻¹ region is highly characteristic of C-F bonds. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Absorption Range (cm⁻¹) Intensity
C-H (alkane) Stretching 2850 - 3000 Medium
S=O (sulfonate) Asymmetric Stretching 1350 - 1370 Strong
S=O (sulfonate) Symmetric Stretching 1170 - 1180 Strong
C-F Stretching 1100 - 1300 Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

In GC-MS, the compound is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron ionization (EI). The molecular ion peak (M⁺) may be observed, although it can be weak or absent for some sulfonates. The fragmentation pattern is highly informative. Common fragmentation pathways for alkyl methanesulfonates include the loss of the alkyl or alkoxy group and cleavage of the sulfonate moiety. researchgate.netrroij.com

Predicted GC-MS Fragmentation for this compound

m/z Value Possible Fragment
242 [M]⁺ (Molecular Ion)
147 [M - CH₃SO₂]⁺
127 [C₄H₄F₄]⁺
95 [CH₃SO₃]⁺

LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. nih.gov Using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS can readily detect the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected precursor ion, providing further structural confirmation. For alkyl methanesulfonates, a common and stable fragment ion corresponds to the methanesulfonate anion [CH₃SO₃]⁻ in negative ion mode or cleavage at the ester linkage in positive ion mode. researchgate.net

Predicted LC-MS Ions for this compound

Ionization Mode Precursor Ion (m/z) Fragment Ions (m/z)
Positive ESI [M+H]⁺ (243), [M+Na]⁺ (265) 127, 95, 79

Table of Compounds Mentioned

Compound Name
This compound
Methyl Methanesulfonate
Ethyl Methanesulfonate
Isopropyl Methanesulfonate

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement, crystal structure, and unit cell dimensions. For fluorinated methanesulfonates, which are often crystalline solids at room temperature, both single-crystal and powder XRD techniques are invaluable for unambiguous structure elucidation.

Powder X-ray diffraction (PXRD) is another important XRD technique, particularly useful when suitable single crystals cannot be grown. In PXRD, the X-ray beam is diffracted by a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase. mdpi.com PXRD is instrumental in identifying crystalline polymorphs, which are different crystal structures of the same compound that can exhibit distinct physical properties. researchgate.net Although a specific pattern for this compound is not published, the technique would be essential for its solid-state characterization.

The table below illustrates the type of crystallographic data that can be obtained from an XRD analysis, based on a representative organic sulfonate compound.

ParameterRepresentative Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.249
b (Å)8.853
c (Å)29.687
α (°)90
β (°)90
γ (°)90
Volume (ų)2693
Z8

Note: The data in this table is for a representative fluorinated methanesulfonate ester and is intended for illustrative purposes only, as specific data for this compound is not publicly available. iucr.org

Thermal Analysis Techniques (TGA/DTA-MS) for Thermal Stability and Decomposition Profiling

Thermal analysis techniques are critical for evaluating the thermal stability and decomposition pathways of chemical compounds. A combination of Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS) provides a comprehensive profile of how a substance behaves upon heating. cet-science.comeag.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eag.com This is particularly useful for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the mass loss at each stage. For a compound like this compound, a TGA thermogram would reveal the temperature at which it begins to degrade and whether the decomposition occurs in a single event or through multiple steps.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. cet-science.com DTA detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. eag.com This allows for the characterization of processes like melting, crystallization, and decomposition in terms of their energetic nature. abo.fi When combined with TGA, DTA can help to distinguish between physical transitions (like melting, which involves no mass loss) and chemical decomposition (which does). abo.fi

Coupling the TGA/DTA instrument to a Mass Spectrometer (TGA/DTA-MS) provides the highest level of detail by identifying the gaseous products evolved during decomposition. As the sample is heated and loses mass, the off-gases are directly transferred to the MS, which separates and detects the fragments based on their mass-to-charge ratio. This allows for the elucidation of the decomposition mechanism. For fluorinated compounds, common decomposition products can include carbon monoxide, carbon dioxide, and various fluorocarbon fragments. researchgate.netnih.gov The presence of the methanesulfonate group would likely lead to the evolution of sulfur dioxide (SO₂) as a major decomposition product.

The following table outlines a hypothetical thermal decomposition profile for this compound, illustrating the type of data obtained from a TGA/DTA-MS analysis.

Temperature Range (°C)Mass Loss (%)DTA EventEvolved Gas Fragments (m/z)
200 - 350~ 60%Endothermic/ExothermicSO₂, fluorinated hydrocarbons
350 - 500~ 40%ExothermicCO, CO₂, smaller fluorinated species

Note: This table represents a hypothetical decomposition profile for illustrative purposes, as specific experimental data for this compound is not publicly available. The decomposition of fluorinated organic compounds can be complex. researchgate.netnih.gov

Computational and Theoretical Studies on 3,3,4,4 Tetrafluorobutyl Methanesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For 3,3,4,4-tetrafluorobutyl methanesulfonate (B1217627), DFT would be used to predict its ground-state electronic structure, providing a wealth of information about its stability and potential reactivity.

DFT calculations involve solving approximations of the Schrödinger equation to determine the electron density of a system, from which various properties can be derived. A typical study would involve optimizing the molecular geometry to find the lowest energy conformation. Functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p) would be chosen to balance computational cost and accuracy, which is a common practice for organic molecules containing fluorine and sulfur.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A large gap suggests high stability, whereas a small gap indicates that the molecule is more readily polarized and reactive. The locations of these orbitals highlight the likely sites for nucleophilic and electrophilic attack. For 3,3,4,4-tetrafluorobutyl methanesulfonate, the HOMO is expected to be localized around the oxygen atoms of the sulfonate group, while the LUMO would likely be centered on the sulfur atom and the carbon atom attached to the sulfonate group, indicating their susceptibility to nucleophilic attack.

Furthermore, DFT is used to generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. In the case of this compound, the ESP map would show regions of negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, and regions of positive potential (blue) around the sulfur atom and adjacent carbon atoms, reinforcing the predictions of reactive sites.

Illustrative Data Table: Predicted Electronic Properties from DFT

PropertyPredicted Value (Illustrative)Significance
HOMO Energy -8.2 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy -0.5 eVIndicates the energy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 7.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment 4.5 DebyeA significant dipole moment indicates a polar molecule, influencing solubility and intermolecular forces.
Mulliken Charge on Sulfur +1.2 eA high positive charge indicates a strong electrophilic character at the sulfur atom.
Mulliken Charge on C (alpha to O) +0.6 eA positive charge suggests this carbon is a secondary site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. researchgate.netnih.govmdpi.com For this compound, MD simulations would provide crucial insights into its conformational flexibility and how it interacts with other molecules, such as solvents or other reactants.

An MD simulation models the molecule using a classical force field (e.g., OPLS-AA or AMBER), which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. The simulation solves Newton's equations of motion for each atom, tracking their trajectories over a set period, typically nanoseconds to microseconds.

The primary application for a single molecule would be conformational analysis. The tetrafluorobutyl chain and its bond to the methanesulfonate group possess several rotatable bonds. MD simulations would explore the potential energy surface associated with the rotation around these bonds (e.g., the C-O, S-O, and C-C bonds) to identify the most stable conformers (lowest energy states) and the energy barriers between them. chemrxiv.orgnih.gov This is critical for understanding the molecule's average shape in a given environment.

When simulated in a solvent box (e.g., water or an organic solvent), MD can reveal detailed information about intermolecular interactions. The simulation would show how solvent molecules arrange around the polar sulfonate head and the more nonpolar fluorinated tail. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding a solvent atom at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell structure. These simulations are essential for understanding solubility and how the solvent might influence reaction rates and mechanisms.

Illustrative Data Table: Key Conformational and Interaction Parameters from MD

ParameterDescriptionIllustrative Finding
Dominant Dihedral Angle (C-C-O-S) The angle defining the orientation of the sulfonate group relative to the alkyl chain.The most stable conformer exhibits a gauche conformation with a dihedral angle of approximately 65°.
Rotational Energy Barrier (C-O bond) The energy required to rotate from a stable conformer to a less stable one.A relatively low barrier of 3-4 kcal/mol, suggesting significant conformational flexibility at room temperature.
Radial Distribution Function g(r) for Water Describes the structure of water molecules around the sulfonate oxygen atoms.A sharp first peak at ~2.8 Å, indicating a well-defined first solvation shell and strong hydrogen bonding.
Solvent Accessible Surface Area (SASA) The surface area of the molecule exposed to the solvent.The polar sulfonate group accounts for ~40% of the total SASA, while the fluorinated tail accounts for ~60%.

Theoretical Elucidation of Reaction Mechanisms and Transition States

A crucial application of computational chemistry is to map out the potential energy surface of a chemical reaction, thereby elucidating its mechanism. For this compound, a key reaction of interest would be nucleophilic substitution, where the methanesulfonate group acts as a leaving group.

Theoretical calculations, typically using DFT, can be used to model the reaction pathway. researchgate.net This involves identifying and characterizing the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. mdpi.com

For example, the SN2 reaction with a nucleophile like chloride (Cl-) would be modeled. The calculations would start with the reactants far apart, then gradually bring the nucleophile closer to the electrophilic carbon atom adjacent to the sulfonate oxygen. The geometry would be optimized at each step to find the minimum energy path. The transition state structure would be identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the bond-breaking and bond-forming process.

By calculating the energies of the reactants and the transition state, the activation energy (ΔG‡) can be determined. This value is directly related to the reaction rate constant via the Eyring equation from Transition State Theory. Comparing the activation energies for different competing pathways (e.g., SN2 vs. SN1) can predict which mechanism is favored under specific conditions.

Illustrative Data Table: SN2 Reaction Parameters with a Nucleophile (e.g., Cl-)

ParameterPredicted Value (Illustrative)Significance
Reaction Coordinate Describes the progress of the reaction, involving the C-Cl bond formation and C-O bond cleavage.The reaction is predicted to be a concerted, one-step process.
Transition State (TS) Geometry Trigonal bipyramidal geometry at the central carbon.The incoming Cl and outgoing mesylate group are approximately 180° apart.
Activation Energy (ΔG‡) +22 kcal/molThis relatively high barrier suggests the reaction would require heating or specific catalytic conditions to proceed at a reasonable rate.
Reaction Energy (ΔGrxn) -15 kcal/molThe negative value indicates that the reaction is thermodynamically favorable (exergonic).
Key Imaginary Frequency -350 cm-1The presence of one imaginary frequency confirms the structure is a true transition state.

Predictive Modeling of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds or help interpret experimental spectra. researchgate.net For this compound, key spectroscopic parameters for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be calculated.

Infrared (IR) Spectroscopy: After a DFT geometry optimization, a frequency calculation can be performed. This computes the vibrational modes of the molecule. The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum. Key predicted peaks for this molecule would include strong S=O stretching vibrations (typically around 1350 cm-1 and 1175 cm-1), C-F stretching modes (around 1100-1200 cm-1), and C-O stretching (around 1000 cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed after a DFT optimization. Calculations would provide theoretical 1H, 13C, and 19F chemical shifts relative to a standard (like tetramethylsilane (B1202638) for 1H and 13C). These predicted shifts are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can calculate the exact mass of the parent ion and predict likely fragmentation pathways by analyzing bond dissociation energies. This can help rationalize the fragments observed in an experimental MS/MS spectrum.

Illustrative Data Table: Predicted Spectroscopic Parameters

SpectrumParameterPredicted Value (Illustrative)Experimental Correlation
IR S=O Asymmetric Stretch1355 cm-1Strong absorption band characteristic of sulfonate esters.
IR S=O Symmetric Stretch1178 cm-1Strong absorption band characteristic of sulfonate esters.
IR C-F Stretch1150 cm-1Strong, often complex bands typical for fluorinated alkyl chains.
1H NMR CH3-Sδ 3.1 ppmSinglet, deshielded by the adjacent sulfonyl group.
1H NMR O-CH2-CF2δ 4.6 ppmTriplet, strongly deshielded by both the oxygen and the CF2 group.
13C NMR S-CH3δ 40 ppmCarbon attached to the sulfur atom.
13C NMR CF2-CF2Hδ 115 ppm (triplet of triplets)Complex splitting due to C-F and C-C-F coupling.
19F NMR CF2-CH2δ -114 ppmChemical shift typical for CF2 groups adjacent to an alkyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,4,4-Tetrafluorobutyl methanesulfonate, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution, where 3,3,4,4-tetrafluorobutanol reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to scavenge HCl. Key parameters for optimization include:

  • Molar ratios : Stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equivalents) to drive the reaction.
  • Temperature : Maintain 0–5°C to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or THF to enhance solubility and reactivity.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure is recommended. Comparative studies with structurally similar sulfonates (e.g., pentafluorophenyl tosylate) suggest fluorination enhances electrophilicity, requiring tighter control of moisture .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for all manipulations to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with oxidizing agents or moisture to prevent hydrolysis.
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (vermiculite).
    Refer to GHS classifications for analogous sulfonates (e.g., methyl triflate: H314 skin corrosion, H226 flammability) for risk mitigation protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorination patterns; 1H^{1}\text{H} NMR for methanesulfonate group integration. Compare with reference spectra from PubChem or analogous compounds .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na]+^+).
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity (>97% as per industry standards for research-grade compounds) .

Advanced Research Questions

Q. How can computational methods aid in the design of reactions involving this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction mechanism validation : Identify intermediates in nucleophilic substitutions or eliminations.
  • Solvent effects : COSMO-RS simulations to optimize solvent polarity for yield improvement.
  • Machine learning : Train models on existing sulfonate reaction datasets to predict optimal conditions (temperature, catalyst).
    ICReDD’s integrated computational-experimental workflows demonstrate a 40–60% reduction in optimization time for analogous reactions .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Material compatibility : Use glass-lined or Hastelloy reactors to resist corrosive byproducts (e.g., HCl).
  • Heat transfer : Jacketed reactors with precise temperature control (±2°C) to manage exothermic steps.
  • Mixing efficiency : High-shear impellers for viscous reaction mixtures.
    Computational fluid dynamics (CFD) simulations align with CRDC subclass RDF2050112 (reactor design) to model flow patterns and avoid dead zones .

Q. How can researchers resolve contradictions in reported reaction yields when using different catalytic systems with this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., DMAP vs. pyridine), temperatures, and solvent polarities. Use ANOVA to identify statistically significant factors.
  • In-situ monitoring : ReactIR or Raman spectroscopy to detect transient intermediates (e.g., sulfonate esters) and correlate with yield discrepancies.
    Case studies on pentafluorophenyl sulfonates highlight solvent polarity (ε > 15) as a key yield determinant, resolving conflicts between literature reports .

Q. How does the fluorination pattern in this compound influence its reactivity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilicity of the sulfonate group, accelerating nucleophilic substitutions (e.g., SN2 with amines).
  • Steric effects : Tetrafluorobutyl chains may hinder access to reactive sites, requiring bulky nucleophiles (e.g., tert-butoxide) for efficient reactions.
    Comparative kinetic studies with methyl tosylate (non-fluorinated) show a 3–5× rate enhancement in fluorinated derivatives, validated via Hammett plots .

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